4-N-tert-butyl-4-N-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with tert-butyl and methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,4-diaminobenzene using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The final step involves the alkylation of 1,4-diaminobenzene with tert-butyl chloride and methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are often employed.
Chemical Reactions Analysis
Types of Reactions
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into alkylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylamines and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
- 4-N-tert-butyl-4-N-propylbenzene-1,4-diamine
- 4-N-tert-butyl-4-N-isopropylbenzene-1,4-diamine
Uniqueness
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of tert-butyl and methyl groups on the amino groups enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13(4)10-7-5-9(12)6-8-10/h5-8H,12H2,1-4H3 |
InChI Key |
KIBBBQFAOGQEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.